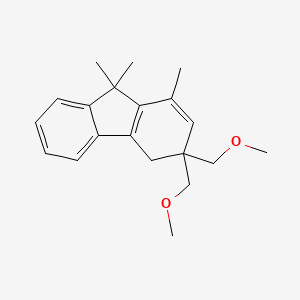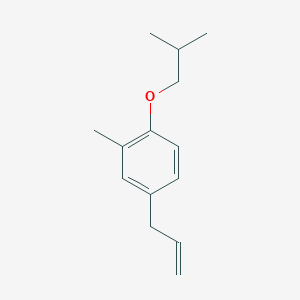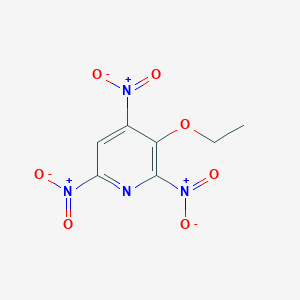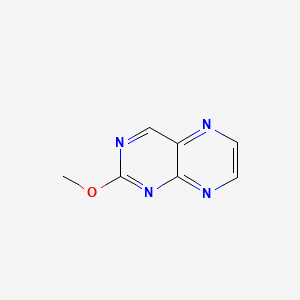
C21H25Cl2N5O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C21H25Cl2N5O3 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and is known for its high efficacy and safety profile .
准备方法
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the desired product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of Levocetirizine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality and consistency of the product .
化学反应分析
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Levocetirizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Research on its effects on histamine receptors and its role in allergic responses.
Medicine: Extensive studies on its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief .
作用机制
Levocetirizine works by selectively inhibiting the H1 histamine receptors, thereby preventing the action of histamine, a substance in the body that causes allergic symptoms. It binds to the receptors and blocks the pathway, reducing symptoms like itching, swelling, and rashes .
相似化合物的比较
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine with a similar mechanism of action.
Fexofenadine: Known for its non-sedative properties and used in treating allergic conditions .
Uniqueness
Levocetirizine is unique due to its high selectivity for H1 receptors and its minimal sedative effects compared to other antihistamines. Its enantiomeric purity contributes to its effectiveness and safety profile, making it a preferred choice for treating allergies .
属性
分子式 |
C21H25Cl2N5O3 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-13-19(14(2)28(26-13)12-15-6-7-16(22)11-17(15)23)25-21(31)20(30)24-8-4-10-27-9-3-5-18(27)29/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,24,30)(H,25,31) |
InChI 键 |
YSSWXXLKXRCXCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCCCN3CCCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


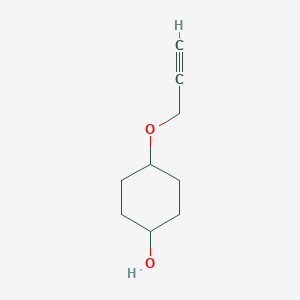
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)

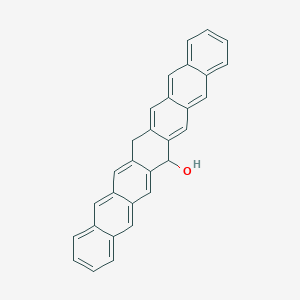
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
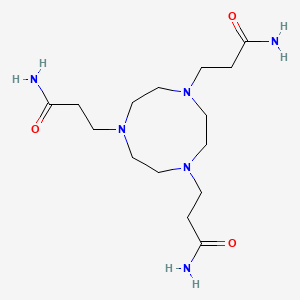
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
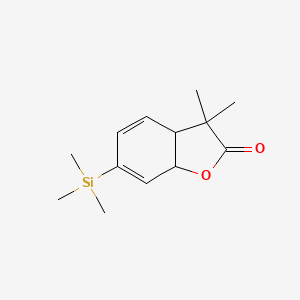
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

